molecular formula C26H37N5O5S B13439623 Mirodenafil-d7 Dihydrochloride

Mirodenafil-d7 Dihydrochloride

Cat. No.: B13439623
M. Wt: 538.7 g/mol
InChI Key: MIJFNYMSCFYZNY-XSIGYUCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, particularly in the context of erectile dysfunction and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Mirodenafil-d7 Dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the cGMP/PKG/CREB signaling pathway, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) transcriptional activity, and the Wnt/β-catenin signaling .

Comparison with Similar Compounds

Similar Compounds

Mirodenafil-d7 Dihydrochloride is similar to other PDE5 inhibitors such as:

  • Sildenafil
  • Tadalafil
  • Vardenafil
  • Avanafil
  • Udenafil

Uniqueness

What sets this compound apart is its higher selectivity for PDE5 inhibition and its deuterated form, which provides unique pharmacokinetic properties. This makes it a valuable tool in research for studying drug metabolism and the effects of deuterium substitution .

Biological Activity

Mirodenafil-d7 Dihydrochloride is a derivative of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article explores its biological activity, pharmacokinetics, efficacy, and safety based on diverse sources.

Mirodenafil is classified as a pyrrolopyrimidinone compound. It functions by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, mirodenafil enhances the vasodilatory effects of nitric oxide, leading to increased blood flow to the corpus cavernosum during sexual stimulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies:

  • Absorption : Mirodenafil is rapidly absorbed after oral administration. Studies indicate that the mean absolute bioavailability is around 24.1% to 69.9% in rats, depending on the dosage .
  • Metabolism : It undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 .
  • Half-life : The half-life ranges from 30.5 to 41.3 minutes across different doses .
  • Dose-dependent Pharmacokinetics : The pharmacokinetic parameters such as C_max and AUC are dose-dependent due to saturable hepatic metabolism .

Efficacy in Clinical Studies

Mirodenafil has shown promising results in clinical trials:

  • Erectile Dysfunction : In a multicenter, randomized, double-blind study, patients receiving mirodenafil at doses of 50 mg or 100 mg exhibited significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores .
Study TypeDose (mg)IIEF Score ImprovementCompletion Rate
Randomized Controlled Trial50 mg8.67 ± 6.43 vs. 2.26 ± 6.11 (placebo)96.4%
Phase III Trial100 mgSignificant improvement compared to placeboNot specified
  • Safety Profile : Mirodenafil has been reported to be well-tolerated with mild adverse effects that typically resolve spontaneously .

Comparative Efficacy with Other PDE5 Inhibitors

Mirodenafil's selectivity for PDE5 is approximately ten times stronger than that of sildenafil, which may contribute to its efficacy at lower doses .

CompoundSelectivity Ratio for PDE5Common Side Effects
Mirodenafil48,235Minimal visual disturbances
Sildenafil80Flushing, headaches
Vardenafil690Flushing, nasal congestion

Case Studies and Clinical Trials

In addition to its primary use for ED, mirodenafil has been evaluated in patients with comorbid conditions:

  • Diabetes and ED : A study indicated that mirodenafil significantly improved erectile function in diabetic patients compared to placebo groups .
  • Combination Therapy : Research has shown that combining mirodenafil with dapoxetine improves outcomes for patients with premature ejaculation without ED .

Properties

Molecular Formula

C26H37N5O5S

Molecular Weight

538.7 g/mol

IUPAC Name

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2

InChI Key

MIJFNYMSCFYZNY-XSIGYUCQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.